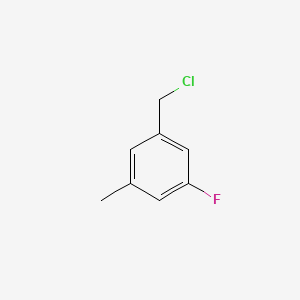
1-(Chloromethyl)-3-fluoro-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-fluoro-5-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-5-methylbenzene typically involves the chloromethylation of 3-fluoro-5-methylbenzene. This reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a highly reactive chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and advanced separation techniques to ensure the purity of the final product. The use of phase transfer catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives (e.g., amines, ethers, thioethers)
- Oxidized products (e.g., aldehydes, carboxylic acids)
- Reduced products (e.g., methyl derivatives)
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-fluoro-5-methylbenzene finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown potential in the development of new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-fluoro-5-methylbenzene is primarily determined by its functional groups. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring. The methyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-(Chloromethyl)-3-methylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1-(Bromomethyl)-3-fluoro-5-methylbenzene: Bromine instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness: 1-(Chloromethyl)-3-fluoro-5-methylbenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both fluorine and methyl groups on the benzene ring influences its electronic properties, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLORWOPTSRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
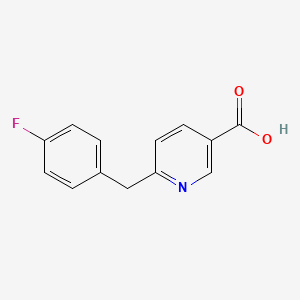
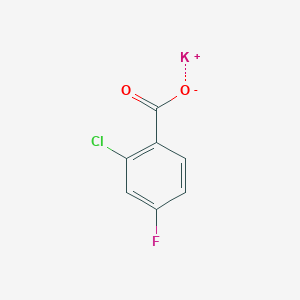
![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
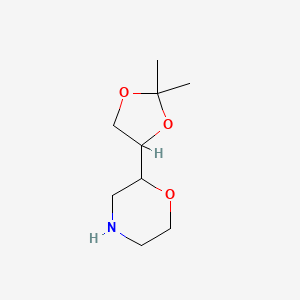
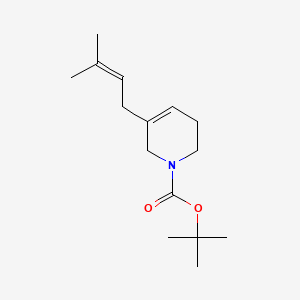


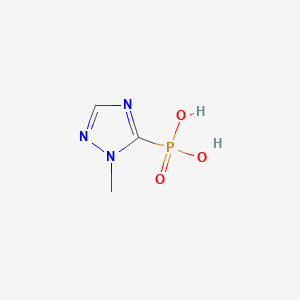
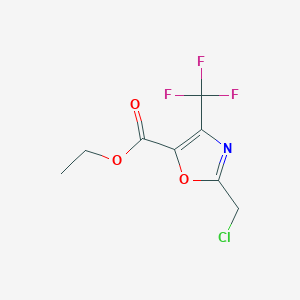
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)
